Currently, there is limited scientific literature available on the specific research applications of 4-Acetamido-1H-imidazole-5-carboxamide. However, commercial suppliers of this compound often focus on its use in custom antibody labeling (source: ). This suggests a potential application in the field of immunochemistry, although more research is needed to confirm this.
Imidazole-5-carboxamide, 4-acetamido- is a chemical compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. It is classified under the imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound features an imidazole ring substituted with a carboxamide and an acetamido group, which contributes to its unique chemical properties and potential therapeutic effects. Its CAS registry number is 91026-74-3, and it is also known as 4-(acetylamino)-1H-imidazole-5-carboxamide .
Imidazole derivatives, including Imidazole-5-carboxamide, 4-acetamido-, have been studied for their biological properties. This compound shows potential as:
The synthesis of Imidazole-5-carboxamide, 4-acetamido- typically involves several steps:
These methods often require careful control of reaction conditions to optimize yield and purity .
Imidazole-5-carboxamide, 4-acetamido- has several notable applications:
Interaction studies involving Imidazole-5-carboxamide, 4-acetamido- focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are commonly employed to assess these interactions. Preliminary findings suggest that this compound may effectively bind to certain enzyme active sites, inhibiting their function and thus altering metabolic processes .
Several compounds share structural similarities with Imidazole-5-carboxamide, 4-acetamido-, each exhibiting unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Aminoimidazole-5-carboxamide | C4H6N4O | Known for its role in purine metabolism |
5-Aminoimidazole-4-carboxylic acid | C4H6N4O2 | Exhibits strong enzyme inhibition properties |
4-Aminoimidazole | C3H5N3 | Simpler structure with distinct biological activities |
2-Acetamidoimidazole | C4H6N4O | Potential use in anti-inflammatory applications |
Imidazole-5-carboxamide, 4-acetamido- stands out due to its specific substitution pattern on the imidazole ring, which enhances its solubility and biological activity compared to other similar compounds. Its dual functional groups (carboxamide and acetamido) enable versatile reactivity and potential therapeutic applications not found in simpler imidazoles .